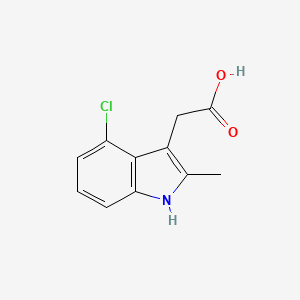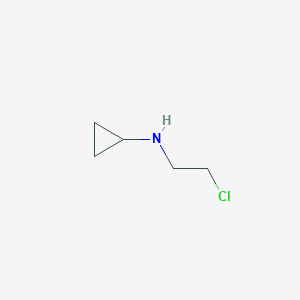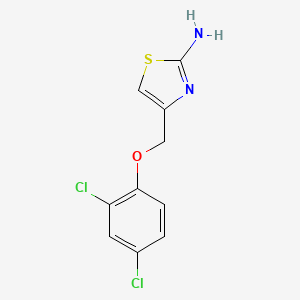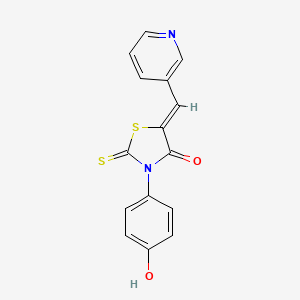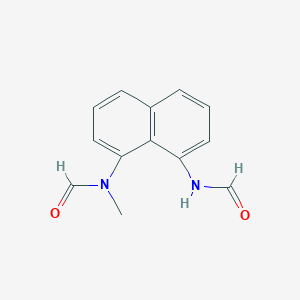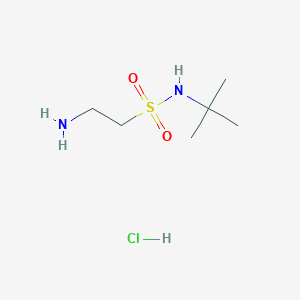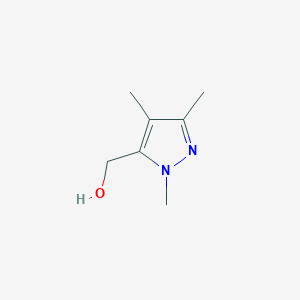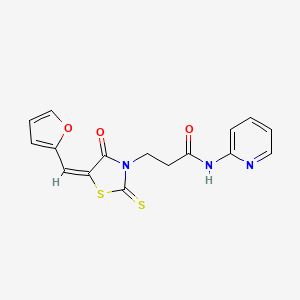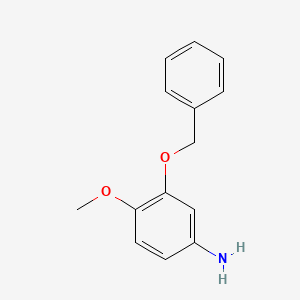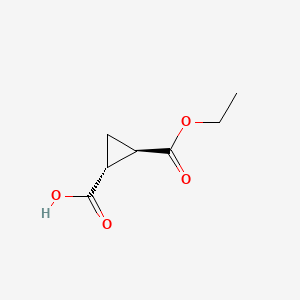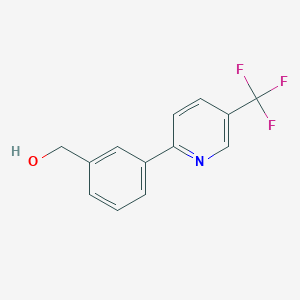
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Benzyl Alcohol Moiety: The final step involves the coupling of the trifluoromethylated pyridine with a benzyl alcohol derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding benzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of the trifluoromethyl group and the pyridine ring can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl Alcohol: Another compound with a trifluoromethyl group, but with a different core structure.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: A compound with a similar pyridine and trifluoromethyl group but with a piperidine moiety.
Uniqueness
3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and benzyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
613240-34-9 |
|---|---|
Formule moléculaire |
C13H10F3NO |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |
Clé InChI |
BWTRIPRYSQLBMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)

